molecular formula C8H10N2 B8656388 Acetaldehyde phenylhydrazone

Acetaldehyde phenylhydrazone

Cat. No.: B8656388
M. Wt: 134.18 g/mol
InChI Key: KURBTRNHGDQKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde phenylhydrazone: is an organic compound with the molecular formula C8H10N2. It is a Schiff base derived from the condensation of aniline and acetaldehyde. This compound is characterized by the presence of an imine group (C=N) attached to an aniline moiety. Schiff bases, including this compound, are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde phenylhydrazone can be synthesized through the condensation reaction between aniline and acetaldehyde. The reaction typically occurs under mild conditions, often at room temperature and atmospheric pressure. The process involves the nucleophilic attack of the amine group of aniline on the carbonyl carbon of acetaldehyde, followed by the elimination of water to form the imine bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The starting materials, aniline and acetaldehyde, are fed into the reactor, where they undergo the condensation reaction in the presence of a catalyst, if necessary.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetaldehyde phenylhydrazone can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: The imine group in this compound can be reduced to form secondary amines.

    Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products:

    Oxidation: Products may include nitroso compounds or nitro compounds.

    Reduction: The major product is the corresponding secondary amine.

    Substitution: Depending on the substituent introduced, products can vary widely, including nitroanilines, haloanilines, and sulfonated anilines.

Scientific Research Applications

Chemistry: Acetaldehyde phenylhydrazone is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology and Medicine: Schiff bases, including this compound, have been investigated for their biological activities. They exhibit antimicrobial, antifungal, and anticancer properties, making them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of Acetaldehyde phenylhydrazone largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The imine group (C=N) plays a crucial role in the coordination with metal ions, facilitating the formation of stable complexes.

Comparison with Similar Compounds

    N-benzylideneaniline: Another Schiff base derived from aniline and benzaldehyde.

    N-(phenylmethylene)aniline: Similar structure but with a different aldehyde component.

    N-(methylideneamino)aniline: Derived from aniline and formaldehyde.

Uniqueness: Acetaldehyde phenylhydrazone is unique due to the presence of the ethylidene group, which imparts distinct chemical properties compared to other Schiff bases

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

N-(ethylideneamino)aniline

InChI

InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3

InChI Key

KURBTRNHGDQKOS-UHFFFAOYSA-N

Canonical SMILES

CC=NNC1=CC=CC=C1

Origin of Product

United States

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